4-chloro-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanine
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Overview
Description
Phenylalanine, 4-chloro-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-1-benzopyran-3-yl)-1-oxopropyl]- is a synthetic compound that combines the structural features of phenylalanine and coumarin derivatives. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylalanine, 4-chloro-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-1-benzopyran-3-yl)-1-oxopropyl]- involves multiple steps:
Starting Materials: The synthesis begins with phenylalanine and 7-hydroxy-4,8-dimethylcoumarin.
Chlorination: Phenylalanine is chlorinated using a chlorinating agent such as thionyl chloride to introduce the chloro group.
Coupling Reaction: The chlorinated phenylalanine is then coupled with 7-hydroxy-4,8-dimethylcoumarin using a coupling reagent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and green chemistry principles can also be employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Phenylalanine, 4-chloro-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-1-benzopyran-3-yl)-1-oxopropyl]- can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylalanine derivatives
Scientific Research Applications
Phenylalanine, 4-chloro-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-1-benzopyran-3-yl)-1-oxopropyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of Phenylalanine, 4-chloro-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-1-benzopyran-3-yl)-1-oxopropyl]- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It may interfere with signal transduction pathways by modulating receptor activity or downstream signaling molecules.
Gene Expression: The compound can affect gene expression by interacting with transcription factors or epigenetic regulators
Comparison with Similar Compounds
Similar Compounds
4-Chloro-L-phenylalanine: A related compound with similar structural features but lacking the coumarin moiety.
7-Hydroxy-4,8-dimethylcoumarin: A coumarin derivative with similar biological activities but without the phenylalanine component.
Uniqueness
Phenylalanine, 4-chloro-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-1-benzopyran-3-yl)-1-oxopropyl]- is unique due to its combined structural features of phenylalanine and coumarin, which may confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
1214690-60-4 |
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Molecular Formula |
C23H22ClNO6 |
Molecular Weight |
443.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C23H22ClNO6/c1-12-16-7-9-19(26)13(2)21(16)31-23(30)17(12)8-10-20(27)25-18(22(28)29)11-14-3-5-15(24)6-4-14/h3-7,9,18,26H,8,10-11H2,1-2H3,(H,25,27)(H,28,29) |
InChI Key |
KWHODSGTNWCDHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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